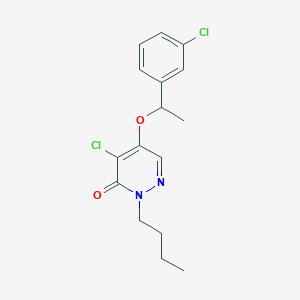
2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: Introduction of the butyl and chloro groups can be done through nucleophilic substitution reactions.
Etherification: The ethoxy group attached to the phenyl ring can be introduced through an etherification reaction using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl side chain.
Reduction: Reduction reactions could target the chloro groups or the pyridazinone ring.
Substitution: The chloro groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-4-chloro-5-(1-(4-chlorophenyl)ethoxy)pyridazin-3(2H)-one: Similar structure but with a different position of the chloro group on the phenyl ring.
2-Butyl-4-chloro-5-(1-(3-fluorophenyl)ethoxy)pyridazin-3(2H)-one: Fluorine instead of chlorine on the phenyl ring.
Uniqueness
The unique combination of substituents in 2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
88094-74-0 |
|---|---|
Molekularformel |
C16H18Cl2N2O2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
2-butyl-4-chloro-5-[1-(3-chlorophenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-3-4-8-20-16(21)15(18)14(10-19-20)22-11(2)12-6-5-7-13(17)9-12/h5-7,9-11H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
PBDORNLXPRDXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


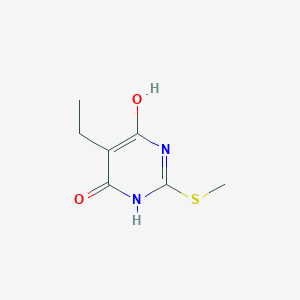
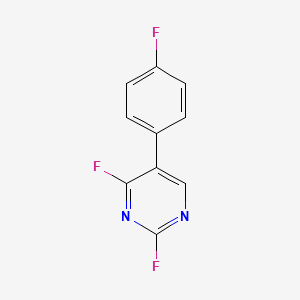
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
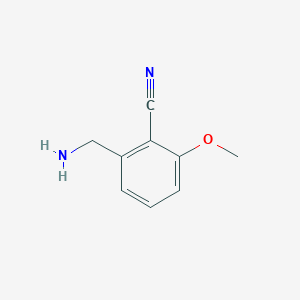
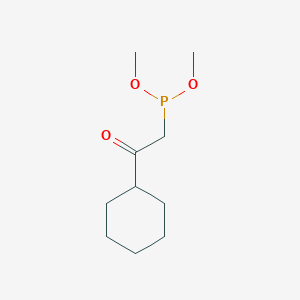
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

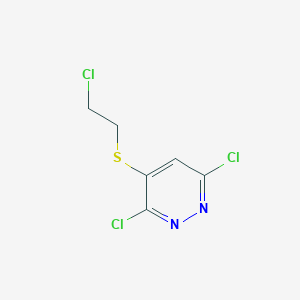
![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
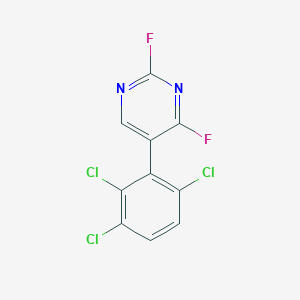
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
